

L-VALINE-N-FMOC (D8) CAS number and supplier information

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Compound of Interest

Compound Name: L-VALINE-N-FMOC (D8)

Cat. No.: B1579768

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Technical Guide: L-VALINE-N-FMOC (D8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **L-VALINE-N-FMOC (D8)**, a deuterated, Fmoc-protected amino acid crucial for various applications in research and development, particularly in the fields of proteomics and drug discovery.

Core Compound Information

L-VALINE-N-FMOC (D8) is a stable isotope-labeled form of the proteinogenic amino acid L-valine. The incorporation of eight deuterium atoms (D8) provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based proteomics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its use in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.

Chemical and Physical Properties

Property	Value	Reference
Labeled CAS Number	1007834-06-1	[1][2][3]
Unlabeled CAS Number	68858-20-8	[1][3]
Molecular Formula	C ₂₀ H ₁₃ D ₈ NO ₄	[2]
Molecular Weight	347.44 g/mol	[2][4]
Appearance	White to light yellow crystalline powder	
Chemical Purity	≥98%	[1][3]
Isotopic Purity	≥98 atom % D	[4]
Melting Point	143-145 °C	
Solubility	Soluble in DMF and NMP	
Storage	Store at 2-8°C, desiccated and protected from light.	[1]

Key Applications

The primary applications of **L-VALINE-N-FMOC (D8)** stem from its isotopic label and the presence of the Fmoc protecting group.

- **Quantitative Proteomics:** Used as an internal standard for the accurate quantification of proteins and peptides in complex biological samples via mass spectrometry. The known concentration of the deuterated peptide allows for precise determination of the abundance of its endogenous, non-labeled counterpart.
- **Peptide Synthesis:** A fundamental building block in Fmoc solid-phase peptide synthesis (SPPS) for the creation of isotopically labeled peptides. These labeled peptides are instrumental in various assays, including enzyme kinetics, receptor-ligand binding studies, and as tracers in metabolic research.
- **Biomolecular NMR:** The deuterium labeling can be utilized in nuclear magnetic resonance (NMR) studies to simplify complex spectra and provide insights into protein structure and

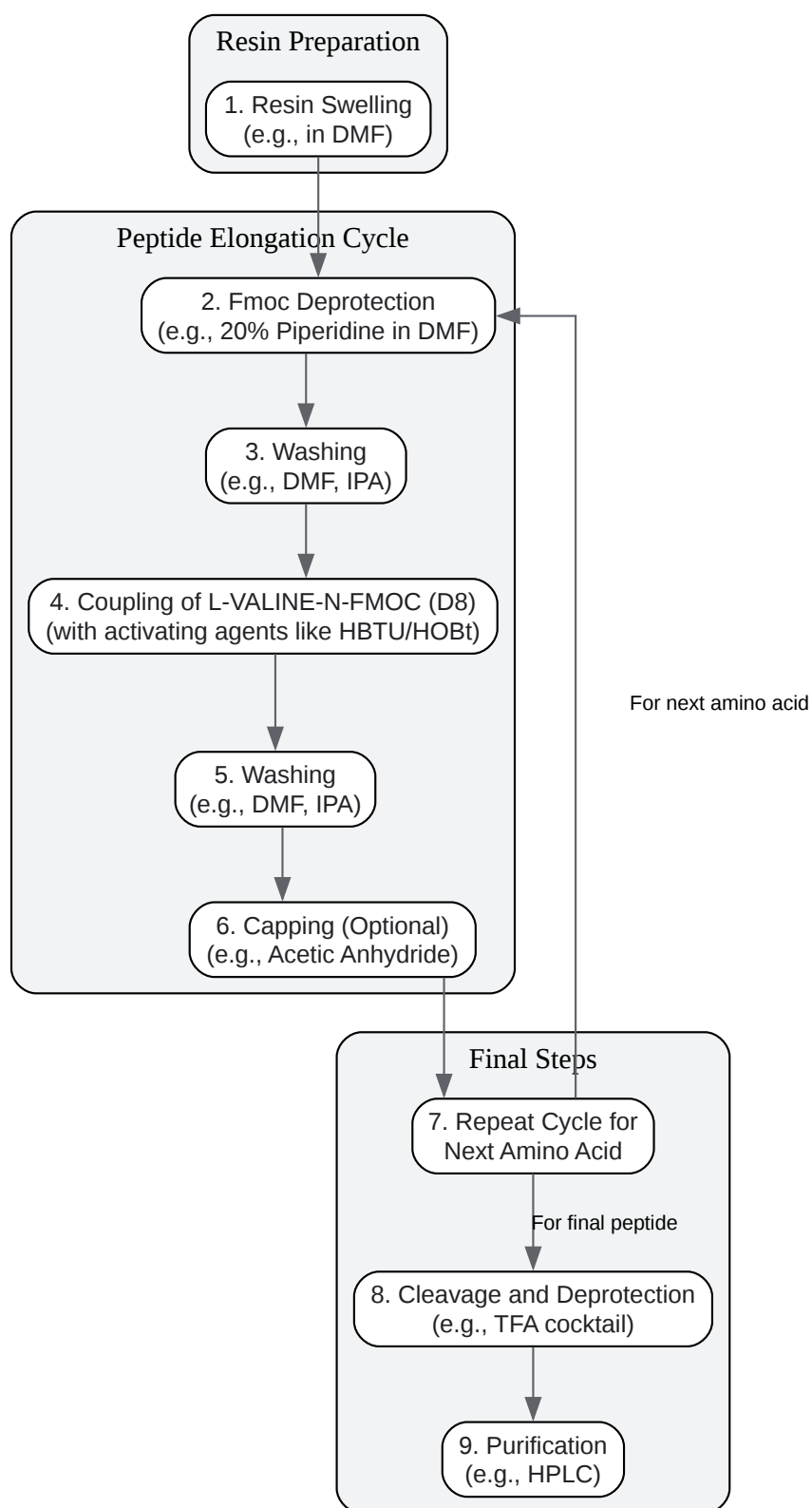
dynamics.

Experimental Protocols

The following section details a standard experimental workflow for the utilization of **L-VALINE-N-FMOC (D8)** in solid-phase peptide synthesis.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating an **L-VALINE-N-FMOC (D8)** residue into a growing peptide chain on a solid support resin.



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General workflow for Fmoc solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Swelling:

- Place the appropriate solid-phase resin (e.g., Wang, Rink Amide) in a reaction vessel.
- Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to swell the resin. Allow to swell for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the solvent from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Drain the piperidine solution.

3. Washing:

- Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct. This step is critical to prevent side reactions in the subsequent coupling step. An isopropanol (IPA) wash can also be included.

4. Coupling of **L-VALINE-N-FMOC (D8)**:

- In a separate vial, dissolve **L-VALINE-N-FMOC (D8)** and an activating agent (e.g., HBTU, HOBt) in DMF.
- Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution.
- Add the activated **L-VALINE-N-FMOC (D8)** solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

5. Washing:

- Drain the coupling solution and wash the resin extensively with DMF to remove unreacted reagents.

6. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a base in DMF.

7. Repeat Cycle:

- Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.

8. Cleavage and Deprotection:

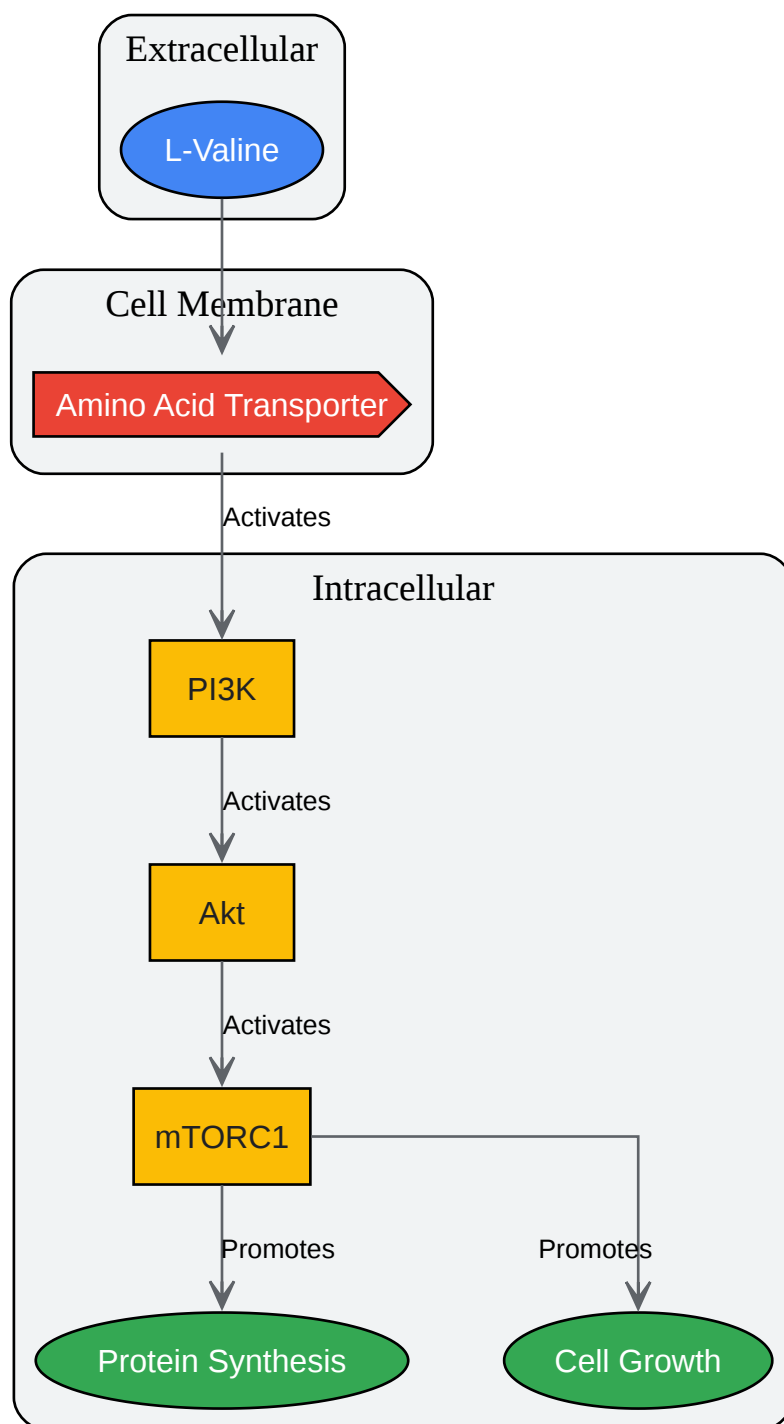
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

9. Purification:

- The crude peptide is precipitated, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Involvement

While **L-VALINE-N-FMOC (D8)** is primarily used as a tool for synthesis and quantification, the core L-valine molecule is an essential branched-chain amino acid (BCAA) involved in numerous cellular processes. One key pathway is the PI3K/Akt/mTOR signaling cascade, which is central to cell growth, proliferation, and survival. L-valine has been shown to activate this pathway, promoting protein synthesis.



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